

Spectroscopic Characterization of Cinnamyl Formate: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Cinnamyl formate	
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This technical guide provides a comprehensive overview of the spectroscopic characterization of **cinnamyl formate**, a key fragrance and flavoring agent, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra for **cinnamyl formate**, this guide leverages data from the closely related and structurally similar compound, cinnamyl acetate, to provide a representative analysis. This approach allows for a detailed exploration of the expected spectral features of **cinnamyl formate**.

Introduction

Cinnamyl formate (C₁₀H₁₀O₂) is an organic ester valued for its sweet, fruity, and floral aroma, leading to its widespread use in the fragrance, flavor, and cosmetic industries.[1] A thorough understanding of its molecular structure is paramount for quality control, regulatory compliance, and the development of new applications. Spectroscopic techniques such as NMR and IR are indispensable tools for elucidating the chemical structure and identifying the functional groups present in a molecule.

Predicted and Representative Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for **cinnamyl formate**. The ¹H NMR and ¹³C NMR data are based on predictions and analysis of



the closely related compound, cinnamyl acetate.[2][3] The IR absorption data is based on general principles of IR spectroscopy and data from analogous esters.

¹H NMR Data (Predicted/Representative)

Solvent: CDCl3 Frequency: 400 MHz

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.10	S	1H	H-1' (Formyl proton)
~7.40 - 7.20	m	5H	Ar-H
~6.70	d, J ≈ 16 Hz	1H	H-3
~6.30	dt, J≈16, 6 Hz	1H	H-2
~4.80	d, J≈6 Hz	2H	H-1

¹³C NMR Data (Predicted/Representative)

Solvent: CDCl3 Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~161.0	C-1' (Carbonyl carbon)
~136.0	C-4
~134.0	C-3
~128.6	Ar-C
~128.1	Ar-C
~126.6	Ar-C
~123.0	C-2
~65.0	C-1



IR Absorption Data (Predicted)

Wavenumber (cm ^{−1})	Intensity	Assignment
~3050	Medium	C-H stretch (aromatic & vinyl)
~2950	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1650	Medium	C=C stretch (alkene)
~1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic)
~1160	Strong	C-O stretch (ester)
~970	Strong	=C-H bend (trans alkene)
~750, 690	Strong	C-H bend (monosubstituted benzene)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, adaptable for the analysis of **cinnamyl formate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

- Quantity of Material: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] For ¹³C NMR, a higher concentration is preferable, aiming for a saturated solution to obtain a good signal-to-noise ratio in a reasonable time.[4]
- Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5]
- Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.[4]



• Tube and Cap: Use clean and dry NMR tubes and caps to avoid contamination.[4]

3.1.2. Data Acquisition

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock"
 onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then
 performed to optimize the homogeneity of the magnetic field, which is crucial for high
 resolution.[6]
- ¹H NMR Acquisition Parameters:
 - Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.
 - Acquisition Time: Usually set between 2 to 4 seconds.
 - Relaxation Delay (d1): A delay of 1-2 seconds is common for qualitative spectra.
 - Number of Scans (ns): For a sample of sufficient concentration, 8 to 16 scans are typically adequate.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
 - Relaxation Delay (d1): A longer delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons, to ensure full relaxation and accurate integration if quantitative analysis is required.[6]
 - Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[6]
- · Data Processing:
 - Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier transformation.[6]



- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.[6]
- Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy

- 3.2.1. Sample Preparation (Thin Film Method for Liquids)
- Materials: Clean and dry salt plates (e.g., NaCl or KBr) are required. These plates are transparent to IR radiation.
- Application: Place a single drop of the liquid sample (cinnamyl formate is a liquid at room temperature) onto the surface of one salt plate.[7]
- Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.[7]
- Mounting: Place the sandwiched plates into the sample holder of the IR spectrometer.

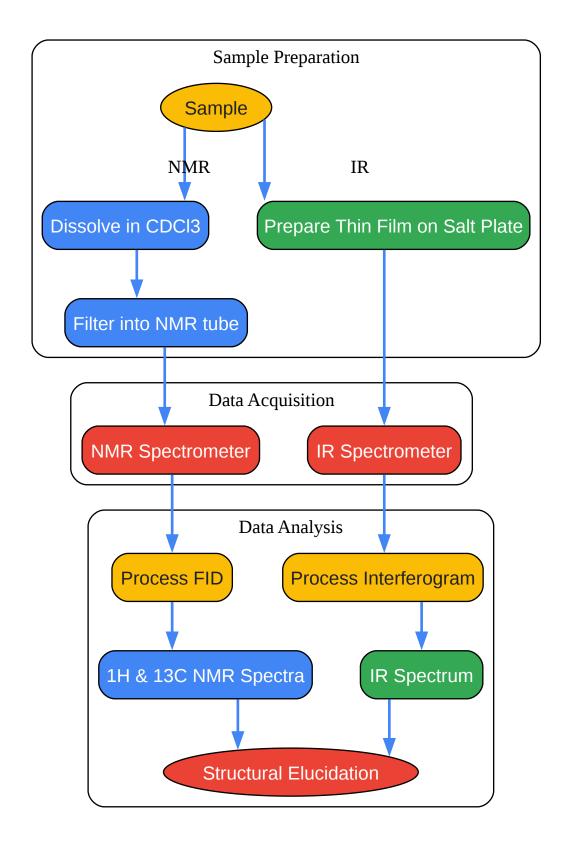
3.2.2. Data Acquisition

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.
- Background Scan: First, a background spectrum of the empty spectrometer (or with the clean salt plates) is recorded. This is to subtract any signals from atmospheric CO₂ and water vapor, as well as the salt plates themselves.
- Sample Scan: The sample is then placed in the beam path, and the sample spectrum is recorded.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Visualizations



The following diagrams illustrate the experimental workflow for the spectroscopic characterization of **cinnamyl formate** and its chemical structure.





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Caption: Experimental workflow for spectroscopic characterization.

Caption: Structure of **cinnamyl formate** with key spectroscopic features.

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